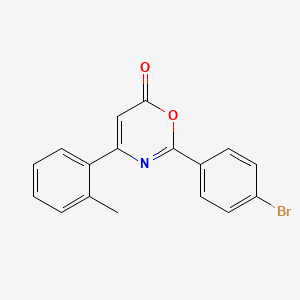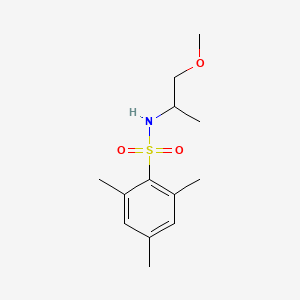
(2-methoxy-1-naphthyl)(2-thienyl)methanol
Descripción general
Descripción
(2-methoxy-1-naphthyl)(2-thienyl)methanol, also known as MNTH, is a chemical compound that has gained attention for its potential use in scientific research. MNTH is a derivative of naphthalene and thiophene, two aromatic compounds commonly found in organic chemistry.
Mecanismo De Acción
The exact mechanism of action of (2-methoxy-1-naphthyl)(2-thienyl)methanol is not fully understood, but it is believed to interact with metal ions and/or proteins through hydrogen bonding and π-π interactions. This can lead to changes in protein conformation and function, ultimately affecting cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in cell culture and animal studies. However, its effects on human health are not yet known. This compound has been found to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been established.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxy-1-naphthyl)(2-thienyl)methanol in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, this compound's low solubility in water can make it difficult to work with in aqueous environments. Additionally, this compound's potential interactions with other molecules in biological systems can make it challenging to interpret results.
Direcciones Futuras
Future research on (2-methoxy-1-naphthyl)(2-thienyl)methanol could focus on its potential as a therapeutic agent for cancer or other diseases. Further investigation into its mechanism of action and interactions with metal ions and proteins could provide insight into its biological effects. This compound could also be modified to improve its solubility and selectivity for specific metal ions or proteins.
Aplicaciones Científicas De Investigación
(2-methoxy-1-naphthyl)(2-thienyl)methanol has shown potential as a fluorescent probe for the detection of metal ions such as copper and iron. This is due to the electron-rich nature of the naphthalene and thiophene rings, which can coordinate with metal ions and cause a change in fluorescence intensity. This compound has also been investigated as a potential inhibitor of protein-protein interactions, specifically those involved in cancer progression.
Propiedades
IUPAC Name |
(2-methoxynaphthalen-1-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)16(17)14-7-4-10-19-14/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNXSLGSJAVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)


![ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3953508.png)
![3-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3953510.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)
![5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953527.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3953553.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3953567.png)
![N-{1-[4-(3,5-dimethylisoxazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B3953573.png)
![(8R*,9aS*)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3953576.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3953583.png)
![4-[(2-methylpentanoyl)amino]benzamide](/img/structure/B3953585.png)